Procainamide hydrochloride

Catalog No.
S540215
CAS No.
614-39-1
M.F
C13H22ClN3O
M. Wt
271.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procainamide hydrochloride

CAS Number

614-39-1

Product Name

Procainamide hydrochloride

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride

Molecular Formula

C13H22ClN3O

Molecular Weight

271.78 g/mol

InChI

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H

InChI Key

ABTXGJFUQRCPNH-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Amide, Procaine, Apo-Procainamide, Biocoryl, Hydrochloride, Procainamide, Novocainamide, Novocamid, Procainamide, Procainamide Hydrochloride, Procaine Amide, Procamide, Procan, Procan SR, Procanbid, Pronestyl, Rhythmin

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl

Description

The exact mass of the compound Procainamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757279. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Procainamide hydrochloride (Procainamide HCl) is a medication with a long history of use for treating abnormal heart rhythms (arrhythmias) []. While largely replaced by other medications in clinical practice, Procainamide HCl remains a valuable tool in scientific research, particularly in pharmacokinetic studies. Pharmacokinetics refers to the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.

Here's how Procainamide HCl is used in pharmacokinetic research:

  • Understanding Drug Absorption and Elimination: Researchers can administer Procainamide HCl to animals or cells and measure its concentration in blood or tissues over time. This allows them to determine how quickly the drug is absorbed, reaches peak levels, and is eliminated from the body [].
  • Development of New Drugs: By studying the pharmacokinetics of Procainamide HCl, scientists can gain insights into how similar drugs might behave within the body. This information can be crucial in the development and testing of new medications [].
  • Species Comparisons: Procainamide HCl's pharmacokinetic profile can be compared across different animal species. This helps researchers understand how a drug might behave differently in humans compared to the animal models used for testing [].

Procainamide hydrochloride is a synthetic organic compound classified as a Group 1A antiarrhythmic agent. Its chemical formula is C13H22ClN3OC_{13}H_{22}ClN_{3}O, and it is known for its role in treating cardiac arrhythmias by stabilizing the myocardial membrane and inhibiting ionic fluxes necessary for impulse conduction. Structurally, procainamide hydrochloride differs from procaine, as it contains an amide group instead of an ester group, contributing to its longer half-life and reduced central nervous system activity compared to procaine .

, primarily involving its amide and amine functional groups. Key reactions include:

  • Acetylation: Procainamide can be metabolized in the liver to form N-acetylprocainamide (NAPA), a less toxic derivative. This process is influenced by genetic factors that determine acetylation speed, classifying individuals as either slow or rapid acetylators .
  • Oxidation: The compound can also undergo oxidation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that may contribute to its pharmacological effects and toxicity .

Procainamide acts primarily as a sodium channel blocker, which stabilizes the cardiac membrane by inhibiting the influx of sodium ions during depolarization. This action results in:

  • Decreased myocardial excitability: By prolonging the refractory period and reducing conduction velocity, procainamide effectively manages conditions like atrial fibrillation and flutter .
  • Voltage-dependent block: The drug exhibits a voltage-dependent mechanism of action, meaning its effectiveness is influenced by the membrane potential of cardiac cells .

Procainamide hydrochloride can be synthesized through several methods, with one common approach being:

  • Starting Materials: The synthesis typically begins with para-aminobenzoic acid and diethylaminoethyl chloride.
  • Reaction Conditions: The reaction occurs under basic conditions, often using sodium hydroxide as a catalyst.
  • Formation of Amide: The amine reacts with the acid chloride to form the desired amide structure.
  • Hydrochloride Salt Formation: The final step involves treating procainamide with hydrochloric acid to yield procainamide hydrochloride .

Procainamide hydrochloride is primarily used in clinical settings for:

  • Management of Cardiac Arrhythmias: It is effective in treating ventricular tachycardia and atrial fibrillation.
  • Chemical Cardioversion: It assists in converting atrial flutter and fibrillation back to normal sinus rhythm .
  • Research

Procainamide exhibits various interactions with other drugs, which can affect its efficacy and safety:

  • Increased Excretion: Drugs like benzthiazide may increase the excretion rate of procainamide, potentially lowering serum levels and efficacy .
  • Cardiac Effects: Other antiarrhythmic agents can have additive effects on cardiac conduction, necessitating careful monitoring during co-administration .

Procainamide shares structural similarities with several other compounds used in cardiology. Below are comparisons highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Feature
LidocaineAmineLocal anesthetic/antiarrhythmicPrimarily used for local anesthesia; rapid action.
QuinidineAlkaloidAntiarrhythmicDerived from cinchona bark; broader spectrum of action.
DisopyramideAminobenzamideAntiarrhythmicStronger negative inotropic effect; more side effects on heart function.
FlecainideArylamineAntiarrhythmicMore potent sodium channel blocker; used for life-threatening arrhythmias.

Procainamide's unique combination of an amide group instead of an ester group allows for different pharmacokinetics compared to these similar compounds, making it particularly effective for specific types of arrhythmias while presenting a distinct side effect profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

271.1451400 g/mol

Monoisotopic Mass

271.1451400 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SI4064O0LX

Related CAS

51-06-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Procainamide Hydrochloride is the hydrochloride salt form of procainamide, an amide derivative exhibiting class 1A antiarrhythmic property and analog of procaine. Procainamide hydrochloride reversibly binds to and blocks activated (open) voltage-gated sodium channels, thereby blocks the influx of sodium ions into the cell, which leads to an increase in threshold for excitation and inhibit depolarization during phase 0 of the action potential. In addition, the effective refractory period (ERP), action potential duration (APD), and ERP/APD ratios are increased, resulting in decreased impulse conduction velocity. The lasting action potential may also be due to blockage of outward K+ currents. The result is a decrease in automaticity, increase in refractory period and slowing of impulse conduction.

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

614-39-1

Wikipedia

Procainamide hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

Implementation of a Procainamide-Based Cardioversion Strategy for the Management of Recent-Onset Atrial Fibrillation

Andrew J Matuskowitz, Kyle A Weant, Haili Gregory, Michael E Field, Chara Calhoun, Brent J Bushkar, Gregory A Hall, Jeffrey Caporossi
PMID: 34397493   DOI: 10.1097/TME.0000000000000358

Abstract

Atrial fibrillation/flutter (AF) remains the most common rhythm disturbance in adult patients presenting to emergency departments (EDs). Although pharmacologic cardioversion has been established as safe and effective in recent-onset AF, its use in U.S. EDs is uncommon. The purpose of this study was to assess the safety and efficacy of intravenous (IV) procainamide for pharmacologic cardioversion in patients presenting to the ED with AF of <48-hr duration. Patients presenting to the ED with recent-onset AF (<48 hr) undergoing a cardioversion strategy with IV procainamide from 2017 to 2019 were reviewed. Clinical outcomes assessed included rates of cardioversion, hospital admission, stroke, and return ED visits for arrhythmia or serious adverse events. A total of 64 patients received procainamide therapy-60.9% achieved cardioversion and 35.9% were admitted to the hospital. The mean dose was 1062.4 mg (12.1 mg/kg). No patients returned to the ED secondary to stroke and 9.4% experienced complications attributed to procainamide, the most common being hypotension. Within 30 days of therapy, 20.3% of patients returned to the ED secondary to arrhythmia recurrence. Patients experiencing cardioversion with procainamide were less likely to be admitted to the hospital (25.6% vs. 52.0%; p = 0.04) or receive a rate control agent (17.9% vs. 64.0%; p = 0.001). There was no significant difference in the rate of 30-day return between those who experienced pharmacologic cardioversion and those who did not (p = 0.220). The implementation of a procainamide-based acute cardioversion strategy for patients presenting to the ED with recent-onset AF resulted in a 60% cardioversion rate, which was associated with a significantly higher rate of discharge from the ED. Transient hypotension was the most common adverse event. Further investigation into ED-based protocols for management of recent-onset AF is necessary to better understand their safety and efficacy.


Antiarrhythmic drug effects on premature beats are partly determined by prior cardiac activation frequency in perfused guinea-pig heart

Oleg E Osadchii
PMID: 32175633   DOI: 10.1113/EP088165

Abstract

What is the central question of this study? Can antiarrhythmic drug effects on repolarization, conduction time and excitation wavelength in premature beats be determined by prior cardiac activation frequency? What is the main finding and its importance? In premature beats induced after a series of cardiac activations at a slow rate, antiarrhythmics prolong repolarization but evoke little or no conduction delay, thus increasing the excitation wavelength, which indicates an antiarrhythmic effect. Fast prior activation rate attenuates prolongation of repolarization, while amplifying the conduction delay induced by drugs, which translates into the reduced excitation wavelength, indicating proarrhythmia. These findings suggest that a sudden increase in heart rate can shape adverse pharmacological profiles in patients with ventricular ectopy.
Antiarrhythmic drugs used to treat atrial fibrillation can occasionally induce ventricular tachyarrhythmia, which is typically precipitated by a premature ectopic beat through a mechanism related, in part, to the shortening of the excitation wavelength (EW). The arrhythmia is likely to occur when a drug induces a reduction, rather than an increase, in the EW of ectopic beats. In this study, I examined whether the arrhythmic drug profile is shaped by the increased cardiac activation rate before ectopic excitation. Ventricular monophasic action potential durations, conduction times and EW values were assessed during programmed stimulations applied at long (S
-S
[basic drive cycle length] = 550 ms) and short (S
-S
= 200 ms) cycle lengths in perfused guinea-pig hearts. The premature activations were induced with extrastimulus application immediately upon termination of the refractory period. With dofetilide, a class III antiarrhythmic agent, a prolongation in action potential duration and the resulting increase in the EW obtained at S
-S
= 550 ms were significantly attenuated at S
-S
= 200 ms, in both the regular (S
) and the premature (S
) beats. With class I antiarrhythmic agents (quinidine, procainamide and flecainide), fast S
-S
pacing was found to attenuate the drug-induced increase in action potential duration, while amplifying drug-induced conduction slowing, in both S
and S
beats. As a result, although the EW was increased (quinidine and procainamide) or not changed (flecainide) at the long S
-S
intervals, it was invariably reduced by these agents at the short S
-S
intervals. These findings indicate that the increased heart rate before ectopic activation shapes the arrhythmic profiles by facilitating drug-induced EW reduction.


Epigenetic control of natriuretic peptides: implications for health and disease

Speranza Rubattu, Rosita Stanzione, Maria Cotugno, Franca Bianchi, Simona Marchitti, Maurizio Forte
PMID: 32556416   DOI: 10.1007/s00018-020-03573-0

Abstract

The natriuretic peptides (NPs) family, including a class of hormones and their receptors, is largely known for its beneficial effects within the cardiovascular system to preserve regular functions and health. The concentration level of each component of the family is of crucial importance to guarantee a proper control of both systemic and local cardiovascular functions. A fine equilibrium between gene expression, protein secretion and clearance is needed to achieve the final optimal level of NPs. To this aim, the regulation of gene expression and translation plays a key role. In this regard, we know the existence of fine regulatory mechanisms, the so-called epigenetic mechanisms, which target many genes at either the promoter or the 3'UTR region to inhibit or activate their expression. The gene encoding ANP (NPPA) is regulated by histone modifications, DNA methylation, distinct microRNAs and a natural antisense transcript (NPPA-AS1) with consequent implications for both health and disease conditions. Notably, ANP modulates microRNAs on its own. Histone modifications of BNP gene (NPPB) are associated with several cardiomyopathies. The proBNP processing is regulated by miR30-GALNT1/2 axis. Among other components of the NPs family, CORIN, NPRA, NPRC and NEP may undergo epigenetic regulation. A better understanding of the epigenetic control of the NPs family will allow to gain more insights on the pathological basis of common cardiovascular diseases and to identify novel therapeutic targets. The present review article aims to discuss the major achievements obtained so far with studies on the epigenetic modulation of the NPs family.


A Multicenter Randomized Trial to Evaluate a Chemical-first or Electrical-first Cardioversion Strategy for Patients With Uncomplicated Acute Atrial Fibrillation

Frank X Scheuermeyer, Gary Andolfatto, Jim Christenson, Cristina Villa-Roel, Brian Rowe
PMID: 31423687   DOI: 10.1111/acem.13669

Abstract

Emergency department (ED) patients with uncomplicated atrial fibrillation (AF) of less than 48 hours may be safely managed with rhythm control. Although both chemical-first and electrical-first strategies have been advocated, there are no comparative effectiveness data to guide clinicians.
At six urban Canadian centers, ED patients ages 18 to 75 with uncomplicated symptomatic AF of less than 48 hours and CHADS
score of 0 or 1 were randomized using concealed allocation in a 1:1 ratio to one of the following strategies: 1) chemical cardioversion with procainamide infusion, followed by electrical countershock if unsuccessful; or 2) electrical cardioversion, followed by procainamide infusion if unsuccessful. The primary outcome was the proportion of patients discharged within 4 hours of arrival. Secondary outcomes included ED length-of-stay (LOS); prespecified ED-based adverse events; and 30-day ED revisits, hospitalizations, strokes, deaths, and quality of life (QoL).
Eighty-four patients were analyzed: 41 in the chemical-first group and 43 in the electrical-first group. Groups were balanced in terms of age, sex, vital signs, and CHADS
scores. All patients were discharged home, with 83 (99%) in sinus rhythm. In the chemical-first group, 13 of 41 patients (32%) were discharged within 4 hours compared to 29 of 43 patients (67%) in the electrical-first group (p = 0.001). In the chemical-first group, the median ED LOS was 5.1 hours (interquartile range [IQR] = 3.5 to 5.9 hours) compared to 3.5 hours (IQR = 2.4 to 4.6 hours) in the electrical-first group, for a median difference of 1.2 hours (95% confidence interval = 0.4 to 2.0 hours, p < 0.001). No patients experienced stroke or death. All other outcomes, including adverse events, ED revisits, and QoL, were similar.
In uncomplicated ED AF patients managed with rhythm control, chemical-first and electrical-first strategies both appear to be successful and well tolerated; however, an electrical-first strategy results in a significantly shorter ED LOS.


Pharmacokinetic evaluation of a sustained-release compounded procainamide preparation after 24-h (acute) administration in normal dogs

J D Thomason, D Boothe, B KuKanich, G Rapoport
PMID: 31405555   DOI: 10.1016/j.jvc.2019.06.002

Abstract

The objective of the present study was to evaluate the pharmacokinetics of a compounded sustained-release procainamide formulation in normal dogs.
Six healthy, purpose-bred mixed-breed dogs participated in the study.
In phase I, two dogs were administered oral procainamide (30 mg/kg), and plasma was obtained to determine plasma concentration ranges and duration. In phase II, six dogs were administered procainamide (30 mg/kg by mouth every 12 hours) to determine the pharmacokinetics of sustained-release procainamide. Serum procainamide concentration was determined using an immunochemistry assay.
No adverse clinical effects were noted in any of the dogs studied. The average maximum serum concentration, average serum concentration, and average minimum serum concentration were 10.17, 7.13, and 3.07 μg/mL, respectively. The average time over a 12-h period during which procainamide concentration exceeded 12 μg/mL was 2.35 h, was between 4 and 12 μg/mL was 7.19 h, and was less than 4 μg/mL was 2.46 h. The average times at maximum concentration and minimum concentration were 18.67 and 12.25 h, respectively.
Administration of sustained-release procainamide twice daily achieved targeted plasma concentrations in most dogs. Evaluation of serum trough concentrations should be considered owing to interanimal variability to confirm that serum concentrations are within the reported therapeutic range for an individual patient.


Use of Exoglycosidases for the Structural Characterization of Glycans

Elizabeth McLeod, Paula Magnelli, Xiaofeng Shi
PMID: 33908014   DOI: 10.1007/978-1-0716-1241-5_19

Abstract

The use of sequential exoglycosidase digestion of oligosaccharides followed by LC-FLD, LC-MS or CE analysis provides detailed carbohydrate structural information. Highly specific exoglycosidases cleave monosaccharides from the nonreducing end of an oligosaccharide and yield information about the linkage, stereochemistry and configuration of the anomeric carbon. Here we use combinations of exoglycosidases to precisely characterize glycans on the Fc domain of therapeutic antibodies and dimeric fusion proteins. The workflow described includes glycan release with Rapid™ PNGase F (NEB #P0710), direct labeling of released glycans with procainamide (PCA) or 2-aminobenzamide (2AB), cleanup of labeled glycans and a 3 h enzymatic digestion with exoglycosidases. This protocol is designed for completion within an 8 h time frame to allow for subsequent LC-FLD, LC-MS, or CE analysis overnight.


Chemical screens in a zebrafish model of CHARGE syndrome identifies small molecules that ameliorate disease-like phenotypes in embryo

Zainab Asad, Chetana Sachidanandan
PMID: 31051269   DOI: 10.1016/j.ejmg.2019.04.018

Abstract

CHARGE syndrome is an autosomal dominant congenital disorder caused primarily by mutations in the CHD7 gene. Using a small molecule screen in a zebrafish model of CHARGE syndrome, we identified 4 compounds that rescue embryos from disease-like phenotypes. Our screen yielded DAPT, a Notch signaling inhibitor that could ameliorate the craniofacial, cranial neuronal and myelination defects in chd7 morphant zebrafish embryos. We discovered that Procainamide, an inhibitor of DNA methyltransferase 1, was able to recover the pattern of expression of isl2a, a cranial neuronal marker while also reducing the effect on craniofacial cartilage and myelination. M344, an inhibitor of Histone deacetylases had a strong recovery effect on craniofacial cartilage defects and could also modestly revert the myelination defects in zebrafish embryos. CHIC-35, a SIRT1 inhibitor partially restored the expression of isl2a in cranial neurons while causing a partial reversion of myelination and craniofacial cartilage defects. Our results suggest that a modular approach to phenotypic rescue in multi-organ syndromes might be a more successful approach to treat these disorders. Our findings also open up the possibility of using these compounds for other disorders with shared phenotypes.


Drug Provocation Testing in Brugada Syndrome: A Test of Uncertain Significance

Albert Y Sun
PMID: 31000107   DOI: 10.1016/j.jacep.2019.03.003

Abstract




Mechanistic Insights of Chemicals and Drugs as Risk Factors for Systemic Lupus Erythematosus

Qingjun Pan, Yun Guo, Linjie Guo, Shuzhen Liao, Chunfei Zhao, Sijie Wang, Hua-Feng Liu
PMID: 30947650   DOI: 10.2174/0929867326666190404140658

Abstract

Systemic Lupus Erythematosus (SLE) is a chronic and relapsing heterogenous autoimmune disease that primarily affects women of reproductive age. Genetic and environmental risk factors are involved in the pathogenesis of SLE, and susceptibility genes have recently been identified. However, as gene therapy is far from clinical application, further investigation of environmental risk factors could reveal important therapeutic approaches. We systematically explored two groups of environmental risk factors: chemicals (including silica, solvents, pesticides, hydrocarbons, heavy metals, and particulate matter) and drugs (including procainamide, hydralazine, quinidine, Dpenicillamine, isoniazid, and methyldopa). Furthermore, the mechanisms underlying risk factors, such as genetic factors, epigenetic change, and disrupted immune tolerance, were explored. This review identifies novel risk factors and their underlying mechanisms. Practicable measures for the management of these risk factors will benefit SLE patients and provide potential therapeutic strategies.


Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome

Christopher C Cheung, Greg Mellor, Marc W Deyell, Bode Ensam, Velislav Batchvarov, Michael Papadakis, Jason D Roberts, Richard Leather, Shubhayan Sanatani, Jeffrey S Healey, Vijay S Chauhan, David H Birnie, Jean Champagne, Paul Angaran, George J Klein, Raymond Yee, Christopher S Simpson, Mario Talajic, Martin Gardner, John A Yeung-Lai-Wah, Santabhanu Chakrabarti, Zachary W Laksman, Sanjay Sharma, Elijah R Behr, Andrew D Krahn
PMID: 31000106   DOI: 10.1016/j.jacep.2019.01.026

Abstract

The authors studied the response rates and relative sensitivity of the most common agents used in the sodium-channel blocker (SCB) challenge.
A type 1 Brugada electrocardiographic pattern precipitated by an SCB challenge confers a diagnosis of Brugada syndrome.
Patients undergoing an SCB challenge were prospectively enrolled across Canada and the United Kingdom. Patients with no prior cardiac arrest and family histories of sudden cardiac death or Brugada syndrome were included.
Four hundred twenty-five subjects underwent SCB challenge (ajmaline, n = 331 [78%]; procainamide, n = 94 [22%]), with a mean age of 39 ± 15 years (54% men). Baseline non-type 1 Brugada ST-segment elevation was present in 10%. A total of 154 patients (36%) underwent signal-averaged electrocardiography, with 41% having late potentials. Positive results were seen more often with ajmaline than procainamide infusion (26% vs. 4%, p < 0.001). On multivariate analysis, baseline non-type 1 Brugada ST-segment elevation (odds ratio [OR]: 6.92; 95% confidence interval [CI]: 3.15 to 15.2; p < 0.001) and ajmaline use (OR: 8.76; 95% CI: 2.62 to 29.2; p < 0.001) were independent predictors of positive results to SCB challenge. In the subgroup undergoing signal-averaged electrocardiography, non-type 1 Brugada ST-segment elevation (OR: 9.28; 95% CI: 2.22 to 38.8; p = 0.002), late potentials on signal-averaged electrocardiography (OR: 4.32; 95% CI: 1.50 to 12.5; p = 0.007), and ajmaline use (OR: 12.0; 95% CI: 2.45 to 59.1; p = 0.002) were strong predictors of SCB outcome.
The outcome of SCB challenge was significantly affected by the drug used, with ajmaline more likely to provoke a type 1 Brugada electrocardiographic pattern compared with procainamide. Patients undergoing SCB challenge may have contrasting results depending on the drug used, with potential clinical, psychosocial, and socioeconomic implications.


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